An In-depth Technical Guide to 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride
An In-depth Technical Guide to 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride, a key intermediate in the synthesis of novel therapeutic agents. The document details its chemical properties, a robust experimental protocol for its synthesis, and its applications in drug discovery, particularly as a scaffold for developing potent enzyme inhibitors.
Core Compound Identification and Properties
3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is a reactive acyl chloride built upon a dichlorinated benzothiophene core. This structure is of significant interest in medicinal chemistry due to the established biological activities of the benzothiophene moiety. The primary precursor for its synthesis is 3,4-Dichloro-1-benzothiophene-2-carboxylic acid.
Table 1: Chemical and Physical Properties
| Property | Data | Reference |
| Compound Name | 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride | |
| CAS Number | 34576-86-8 | [1][2][3] |
| Molecular Formula | C₉H₃Cl₃OS | [1][2] |
| Molecular Weight | 265.54 g/mol | [1][2][3] |
| Melting Point | 143 °C | [2] |
| Boiling Point | 375 °C at 760 mmHg | [2] |
| Precursor Compound | 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | |
| Precursor CAS Number | 34576-95-9 | [4] |
| Precursor Molecular Formula | C₉H₄Cl₂O₂S | [4] |
| Precursor Molecular Weight | 247.10 g/mol | [4] |
Experimental Protocols
The synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is most effectively achieved through the chlorination of its corresponding carboxylic acid precursor using thionyl chloride (SOCl₂). This is a standard and widely employed method for the preparation of acyl chlorides from carboxylic acids.[5][6]
Synthesis of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride
This protocol is based on established methods for the conversion of aromatic carboxylic acids to acyl chlorides.[5][7][8]
Objective: To convert 3,4-Dichloro-1-benzothiophene-2-carboxylic acid to 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride.
Materials:
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3,4-Dichloro-1-benzothiophene-2-carboxylic acid (CAS: 34576-95-9)
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Thionyl chloride (SOCl₂)
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Anhydrous Toluene or Dichloromethane (as solvent)
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Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
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Round-bottom flask with reflux condenser and gas outlet/drying tube
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Heating mantle
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Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts), suspend 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (1.0 eq) in anhydrous toluene (or dichloromethane).
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Addition of Reagents: To the stirred suspension, add thionyl chloride (SOCl₂) (approx. 2-3 eq) dropwise at room temperature. Add a catalytic amount (1-2 drops) of anhydrous DMF. The use of DMF can accelerate the reaction through the formation of the Vilsmeier reagent in situ.[6]
-
Reaction: Heat the reaction mixture to reflux (temperature will depend on the solvent used, e.g., Toluene ~110°C). Maintain reflux with stirring until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution. The reaction progress can be monitored by observing the dissolution of the solid starting material.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care must be taken to avoid overly high temperatures during evaporation.
-
Product Isolation: The resulting crude 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is often a solid or oil. Due to its reactivity and moisture sensitivity, it is typically used in the subsequent reaction step without further purification. If purification is necessary, it may be attempted by distillation under high vacuum or recrystallization from a non-protic solvent, though this is often challenging.
Safety Precautions:
-
Thionyl chloride is corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure an appropriate gas trap is used.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Logical and Experimental Workflows
The primary utility of 3,4-Dichloro-1-benzothiophene-2-carbonyl chloride is as a reactive intermediate for creating a diverse library of derivatives, primarily through nucleophilic acyl substitution.
Caption: Synthetic workflow for the preparation and derivatization of the target compound.
Application in Drug Discovery
Benzothiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[9] The incorporation of chlorine atoms can enhance metabolic stability and membrane permeability.[10] Derivatives of the 3,4-dichlorobenzothiophene scaffold are explored for a range of therapeutic applications.
Role as an Intermediate for Bioactive Molecules
The high reactivity of the carbonyl chloride group allows for facile reaction with various nucleophiles (amines, alcohols, hydrazines, etc.) to produce stable amides, esters, and hydrazides. This versatility makes it an ideal building block for generating compound libraries for high-throughput screening.
For instance, reacting the carbonyl chloride with substituted anilines or other amino-heterocycles can yield a series of carboxamides.[10] These amides can then be tested for their ability to inhibit specific biological targets.
Potential as Enzyme Inhibitors
Thiophene-based compounds have shown promise as inhibitors of various enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and histone deacetylases (HDACs). The general mechanism involves the thiophene scaffold acting as a bioisostere for other aromatic systems (like a phenyl ring), allowing it to fit into the active site of an enzyme. The substituents attached via the carbonyl group can then form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues to achieve potent inhibition.
Caption: Putative mechanism of action for a benzothiophene-based enzyme inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 3,4-Dichloro-1-benzothiophene-2-carboxylic acid | C9H4Cl2O2S | CID 819258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-dichloro-N-(3,4-dichlorophenyl)-1-benzothiophene-2-carboxamide | C15H7Cl4NOS | CID 1746565 - PubChem [pubchem.ncbi.nlm.nih.gov]
